

Technical Guide: Mass Spectrometric Analysis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-7-methylquinoline-3-carbaldehyde

Cat. No.: B1332489

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-methylquinoline-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a quinoline derivative, it belongs to a class of compounds known for a wide range of biological activities. Accurate structural elucidation and characterization are paramount for advancing research and development involving this molecule. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

This technical guide provides an in-depth overview of the mass spectrometry data for **2-Hydroxy-7-methylquinoline-3-carbaldehyde**. It includes key physicochemical properties, a representative mass spectrum, a detailed experimental protocol for GC-MS analysis, and a proposed fragmentation pathway.

Compound Information

2-Hydroxy-7-methylquinoline-3-carbaldehyde, also known by its tautomeric name 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a structurally significant molecule.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₂	PubChem CID 765518[1]
Molecular Weight	187.19 g/mol	PubChem CID 765518[1]
Exact Mass	187.063328530 Da	PubChem CID 765518[1]
CAS Number	80231-41-0	PubChem CID 765518[1]

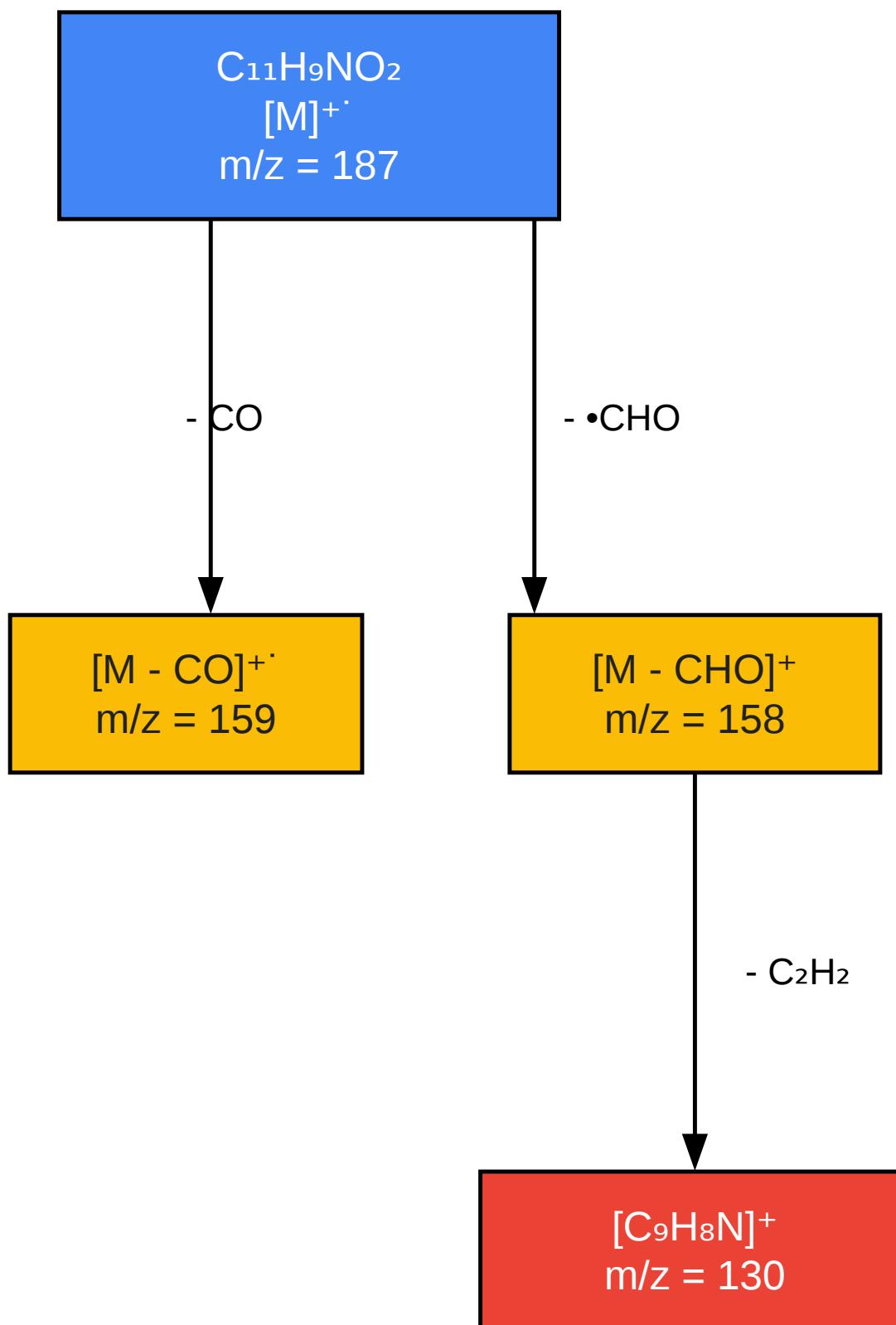
Mass Spectrometry Data

The following table summarizes the principal mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**. The data is based on the expected fragmentation pattern for this class of compounds, including the molecular ion peak.

Disclaimer: The quantitative data presented in this table is illustrative, based on the compound's structure and typical fragmentation patterns, as direct access to the referenced spectrum (SpectraBase: KC-1981-2512-0) was not available in public databases.[1]

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment Assignment
187	100	[M] ⁺ (Molecular Ion)
159	85	[M - CO] ⁺
158	60	[M - CHO] ⁺
130	45	[M - CO - CHO] ⁺ or [C ₉ H ₈ N] ⁺
103	30	[C ₈ H ₇] ⁺
77	25	[C ₆ H ₅] ⁺

Fragmentation Pathway Analysis


Under electron ionization (EI), **2-Hydroxy-7-methylquinoline-3-carbaldehyde** undergoes characteristic fragmentation. The molecular ion ([M]⁺) is typically the base peak, confirming the

compound's molecular weight. The primary fragmentation events involve the loss of the aldehyde group and subsequent cleavages of the quinoline ring structure.

A proposed fragmentation pathway is detailed below:

- Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion at m/z 187.
- Loss of Carbon Monoxide: A common fragmentation for aldehydes and ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 159.
- Loss of the Formyl Radical: Cleavage of the C-C bond between the quinoline ring and the aldehyde group results in the loss of a formyl radical ($\bullet\text{CHO}$), yielding a stable cation at m/z 158.
- Further Fragmentation: Subsequent losses from the quinoline ring structure can lead to smaller fragments, such as those observed at m/z 130, m/z 103, and m/z 77.

The logical flow of this fragmentation is visualized in the following diagram.

[Click to download full resolution via product page](#)

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocols

A detailed experimental protocol for the analysis of **2-Hydroxy-7-methylquinoline-3-carbaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a generalized procedure based on established methods for quinoline derivatives.

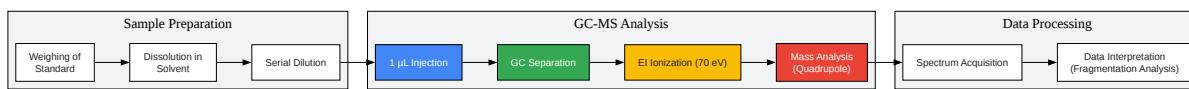
Sample Preparation

- Standard Solution: Accurately weigh approximately 10 mg of **2-Hydroxy-7-methylquinoline-3-carbaldehyde** standard.
- Dissolution: Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.
- Working Solution: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for creating a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

GC-MS Instrumentation and Conditions

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- GC Column: DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
- Injector: Split/splitless injector.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1 µL.
- Injector Temperature: 280°C.
- Injection Mode: Splitless.

Temperature Program


- Initial Oven Temperature: 100°C, hold for 2 minutes.

- Ramp: Increase temperature at a rate of 15°C/min to 280°C.
- Final Hold: Hold at 280°C for 10 minutes.

Mass Spectrometer Parameters

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-500.
- Scan Mode: Full Scan.

The overall workflow for this analytical process is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide outlines the key mass spectrometric data and analytical protocols for the characterization of **2-Hydroxy-7-methylquinoline-3-carbaldehyde**. The molecular ion at m/z 187 and the predictable fragmentation pattern involving the loss of carbonyl and formyl groups provide a reliable method for its identification. The detailed GC-MS protocol offers a robust starting point for researchers to develop and validate quantitative and qualitative methods for this compound, aiding in its further investigation in drug development and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-7-methylquinoline-3-carbaldehyde | C11H9NO2 | CID 765518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Mass Spectrometric Analysis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332489#2-hydroxy-7-methylquinoline-3-carbaldehyde-mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com